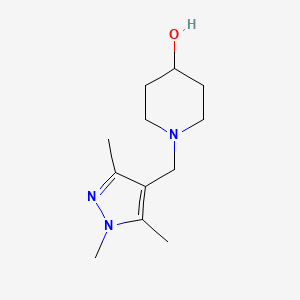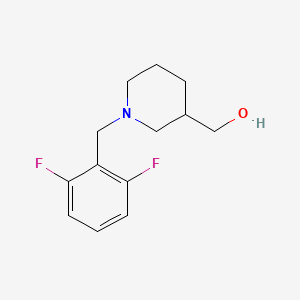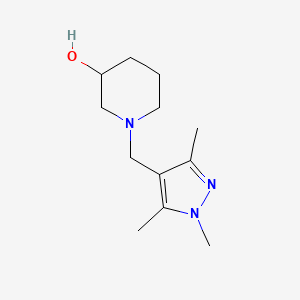
1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol
Vue d'ensemble
Description
“1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol” is a chemical compound with the CAS Number: 1185304-15-7 . Its IUPAC name is 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H20N4.2ClH/c1-9-11(10(2)14(3)13-9)8-15-6-4-12-5-7-15;;/h12H,4-8H2,1-3H3;2*1H . This indicates that the compound has a pyrazole ring and a piperazine ring in its structure.Physical And Chemical Properties Analysis
The molecular weight of this compound is 281.23 . It is a solid compound . More detailed physical and chemical properties could not be found in the available data.Applications De Recherche Scientifique
Aurora Kinase Inhibitor
The compound has been studied for its potential as an Aurora kinase inhibitor, which may be useful in treating cancer. Aurora kinases are essential for cell proliferation, and their inhibition could prevent cancer cell growth. This application underlines the compound's relevance in oncological research and its potential contribution to developing new cancer therapies (ロバート ヘンリー,ジェームズ, 2006).
Chemical Synthesis and Characterization
The compound is involved in various chemical syntheses and characterizations, showing its versatility in organic chemistry. For instance, its reactions leading to novel structures demonstrate its role in expanding the toolbox for synthetic chemists. This highlights the compound's importance in the synthesis of new chemical entities that could have further applications in medicinal chemistry and drug discovery (D. Richter et al., 2009).
Antibacterial Study
A study developed a method for synthesizing derivatives of the compound, which were then evaluated as antibacterial agents. This signifies the compound's potential in the development of new antibacterial drugs, addressing the growing concern of antibiotic resistance. The research indicates the compound's utility in discovering new treatments for bacterial infections, emphasizing its importance in antimicrobial drug development (Narmada Muthineni et al., 2016).
Cannabinoid Receptor Antagonists
Compounds structurally related to “1-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-ol” have been explored as cannabinoid receptor antagonists. This research is critical for understanding cannabinoid receptor signaling and developing therapies for conditions modulated by this receptor system. Such studies contribute to the broader field of neuropharmacology and the development of drugs targeting the endocannabinoid system (R. Lan et al., 1999).
Novel Synthetic Routes and Fluorescent Properties
Research has also focused on developing novel synthetic routes for related compounds and studying their fluorescent properties. This indicates potential applications in materials science, particularly in developing fluorescent probes or materials. The exploration of these properties can lead to advances in bioimaging, diagnostics, and the creation of materials with unique optical properties (I. Odin et al., 2022).
Safety and Hazards
Propriétés
IUPAC Name |
1-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-9-12(10(2)14(3)13-9)8-15-6-4-5-11(16)7-15/h11,16H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRLLPXILNRIMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN2CCCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,8AR)-3-(tert-Butoxymethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B1474007.png)
![3,5-Dibromo-1-cyclopropylmethyl-1H-[1,2,4]triazole](/img/structure/B1474008.png)
![(3S,8AR)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1474009.png)
![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-5-yl)methanamine](/img/structure/B1474010.png)

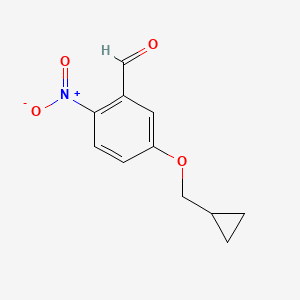
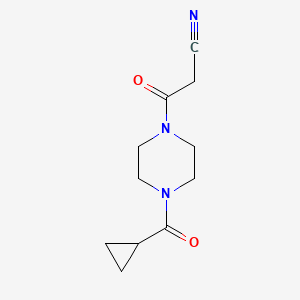
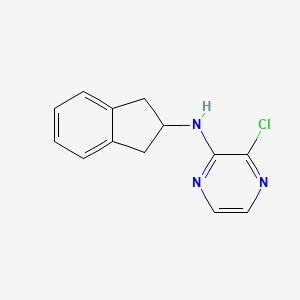


![7-Bromo-1,2-dihydronaphtho[2,1-b]furan-2-carboxylic acid](/img/structure/B1474023.png)
